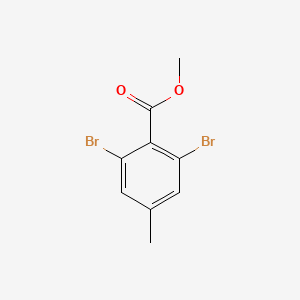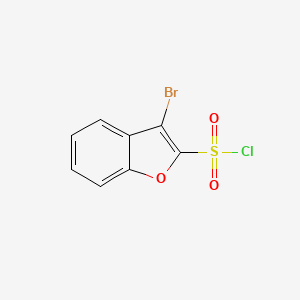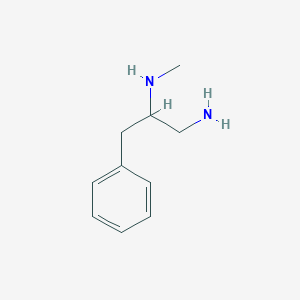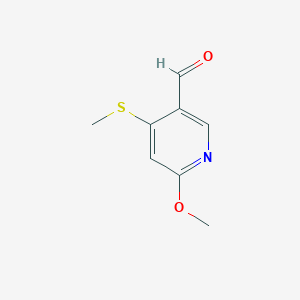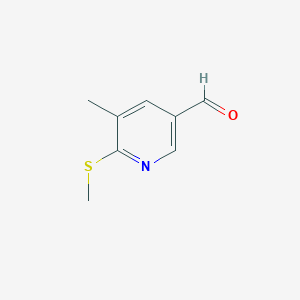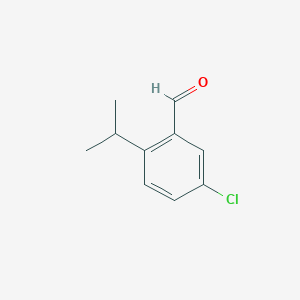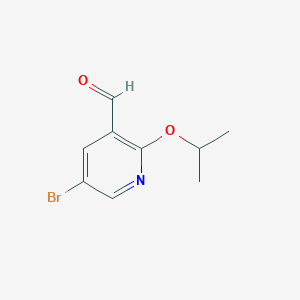
5-Bromo-2-isopropoxynicotinaldehyde
Overview
Description
5-Bromo-2-isopropoxynicotinaldehyde is a chemical compound with the CAS Number: 1289047-61-5 . It has a molecular weight of 244.09 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 244.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Application in Copper(II) Ion Detection
5-Bromo-2-isopropoxynicotinaldehyde has been utilized in the synthesis of a Schiff base ionophore for detecting trace amounts of copper(II) ions in water samples. This ligand is modified onto octadecyl silica disks for preconcentration and detection of copper, demonstrating its potential in environmental monitoring and analytical chemistry applications (Fathi & Yaftian, 2009).
Contribution to Organic Synthesis
This compound is also involved in the synthesis of various organic compounds. For example, it reacts with acetylenic esters to produce 6-substituted 2H-1-benzopyran-2,3-dicarboxylic esters, which have been confirmed through various spectroscopic methods. This showcases its role in facilitating complex organic reactions and compound synthesis (Ramazani & Fattahi-Nujokamberi, 2002).
Development of Antibacterial Agents
Research has been conducted on the synthesis of 3(4)-bromo and 3,4-dialkoxy-5-nitrofuran azomethine derivatives using a precursor similar to this compound. These compounds have shown antibacterial activities, highlighting the compound's potential in developing new antibacterial agents (Lucca Jm, Xu Ml, & Lei Xh, 1986).
Role in Polymer Chemistry
The compound is used in synthesizing trisubstituted ethylenes, which are further copolymerized with vinyl benzene to create novel polymers. This application demonstrates its significance in polymer chemistry and material science (Kharas et al., 2020).
Insights into Molecular Structure
Studies on this compound derivatives have provided insights into molecular structures and bonding, as observed in the investigation of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone. Such research helps in understanding the structural and chemical properties of related compounds (Ali, Halim, & Ng, 2005).
Spectroscopic Analysis
The compound has been the focus of spectroscopic studies, such as FT-IR and FT-Raman analyses, providing valuable data on its electronic properties, chemical reactivity, and stability. This is essential for its application in various scientific fields, including chemistry and materials science (Balachandran, Santhi, & Karpagam, 2013).
Safety and Hazards
The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRVIVXEQHYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216341 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289047-61-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289047-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





